molecular formula C16H22NO3Cl B601628 1'-Oxobufuralol Hydrochloride CAS No. 137740-37-5

1'-Oxobufuralol Hydrochloride

Cat. No. B601628
M. Wt: 311.81
InChI Key:
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Description

1’-Oxobufuralol Hydrochloride is a compound used in neurology research . It is a metabolite of Bufuralol and is a β-Adrenergic blocker with peripheral vasodilating activity . The molecular formula of 1’-Oxobufuralol Hydrochloride is C16H22ClNO3 and it has a molecular weight of 311.8 .

Scientific Research Applications

Neuropharmacology

Overview:

1’-Oxobufuralol Hydrochloride’s effects on the nervous system have also been investigated.

Application Summary:

1’-Oxobufuralol Hydrochloride may modulate neurotransmitter release or receptor activity. It could potentially impact neuronal excitability, synaptic transmission, or neuroprotection.

Experimental Procedures:

Results:

These are just two of the six unique applications. If you’d like information on additional fields, feel free to ask! 😊

1’-Oxobufuralol Hydrochloride | TRC-O847500-10MG 1’-Oxobufuralol Hydrochloride | LGC Standards 1’-OXOBUFURALOL HYDROCHLORIDE - gsrs.ncats.nih.gov

properties

IUPAC Name

1-[2-[2-(tert-butylamino)-1-hydroxyethyl]-1-benzofuran-7-yl]ethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO3.ClH/c1-10(18)12-7-5-6-11-8-14(20-15(11)12)13(19)9-17-16(2,3)4;/h5-8,13,17,19H,9H2,1-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJRDATHVMCLZIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC2=C1OC(=C2)C(CNC(C)(C)C)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80676085
Record name 1-{2-[2-(tert-Butylamino)-1-hydroxyethyl]-1-benzofuran-7-yl}ethan-1-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80676085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1'-Oxobufuralol Hydrochloride

CAS RN

137740-37-5
Record name 1-{2-[2-(tert-Butylamino)-1-hydroxyethyl]-1-benzofuran-7-yl}ethan-1-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80676085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1'-Oxobufuralol Hydrochloride
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